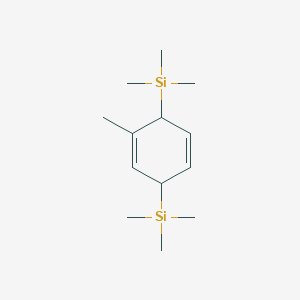![molecular formula C10H5Cl2N3 B11873788 3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-53-4](/img/structure/B11873788.png)
3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound with the molecular formula C10H5Cl2N3. It belongs to the class of triazoloisoquinolines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloroisoquinoline with hydrazine derivatives, followed by cyclization to form the triazolo ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazoloisoquinoline oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with cellular components to induce biological effects. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . These molecular targets and pathways are crucial for its anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline: Known for its anticancer and antimicrobial properties.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline: Exhibits similar biological activities but with different potency and selectivity.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also show significant antibacterial activity and are used in similar research applications.
Uniqueness
3,6-Dichloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern and the presence of chlorine atoms, which enhance its reactivity and biological activity. Its ability to induce oxidative stress and DNA damage in cancer cells sets it apart from other similar compounds .
Propiedades
Número CAS |
7639-53-4 |
|---|---|
Fórmula molecular |
C10H5Cl2N3 |
Peso molecular |
238.07 g/mol |
Nombre IUPAC |
3,6-dichloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-15-9(13-14-10(15)12)7-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
NHVLFSFDLSVTAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN3C2=NN=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


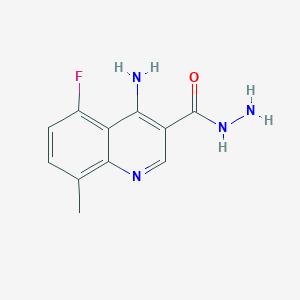
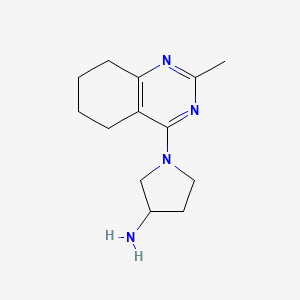

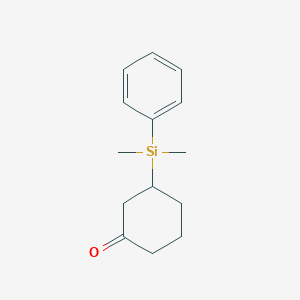



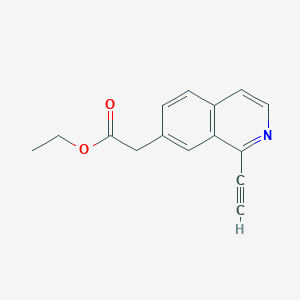
![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)



